Bienvenue dans la boutique en ligne BenchChem!

N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide

Pancreatic Cancer Mia PaCa-2 Antiproliferative Activity

This pyrimidine-4-carboxamide derivative is a class-assigned PDHK1 inhibitor with validated apoptosis induction in Mia PaCa-2 pancreatic cancer cells (IC50 = 12 µM). Its 4-chlorophenethyl side chain and 6-methoxy substitution pattern serve as a defined reference point for SAR exploration. Unlike close analogs with altered substituents, this compound provides a reproducible lipophilicity baseline (Hansch π ≈ -0.02) for ADME optimization and kinase selectivity profiling. Ideal for inclusion in PDHK1 biochemical screening panels alongside known inhibitors such as AZD7545.

Molecular Formula C14H14ClN3O2
Molecular Weight 291.74
CAS No. 2034579-30-9
Cat. No. B2583431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide
CAS2034579-30-9
Molecular FormulaC14H14ClN3O2
Molecular Weight291.74
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H14ClN3O2/c1-20-13-8-12(17-9-18-13)14(19)16-7-6-10-2-4-11(15)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,16,19)
InChIKeyWDHPYGALRJBBPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide (CAS 2034579-30-9): Chemical Class and Procurement Context


N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide is a synthetic pyrimidine-4-carboxamide derivative (C14H14ClN3O2, MW 291.74) characterized by a 4-chlorophenethyl side chain and a 6-methoxy substituent on the pyrimidine core . This compound belongs to a broader class of heteroaryl-carboxamides that have been patented as inhibitors of pyruvate dehydrogenase kinase 1 (PDHK1) for oncology indications [1]. Its structural architecture places it at the intersection of two modifiable vectors—the 6-position alkoxy group and the N-arylalkyl side chain—that are critical determinants of target engagement, selectivity, and physicochemical properties in pyrimidine-4-carboxamide-based inhibitor programs [2].

Why Generic Pyrimidine-4-Carboxamide Substitution Is Not Advisable for N-[2-(4-Chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide


The pyrimidine-4-carboxamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at both the 6-position alkoxy and the N-arylalkyl side chain. Published SAR studies on pyrimidine-4-carboxamides demonstrate that even minor substituent changes—such as replacing a para-chloro with a para-fluoro or altering the alkoxy group from methoxy to ethoxy—can shift inhibitory potency by orders of magnitude and fundamentally alter selectivity profiles [1]. For instance, in the context of NAPE-PLD inhibition, para-substituent electronic character (electron-donating methoxy vs. electron-withdrawing chloro) directly governs activity [1]. Consequently, in-class analogs such as N-[2-(4-fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide or N-[2-(4-chlorophenyl)ethyl]-6-(morpholin-4-yl)pyrimidine-4-carboxamide (CAS 1901058-81-8) cannot be presumed interchangeable with the target compound without explicit comparative pharmacological data [2].

Quantitative Differentiation Evidence for N-[2-(4-Chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide Against Structural Analogs


Antiproliferative Activity in Pancreatic Cancer Cells: Target Compound vs. Structural Analog Comparison

The target compound, N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide, has been evaluated for antiproliferative activity in Mia PaCa-2 human pancreatic cancer cells. It induced apoptosis with an IC50 value of 12 µM in this cell line . This can be compared to the structurally related 6-morpholino analog (CAS 1901058-81-8, N-[2-(4-chlorophenyl)ethyl]-6-(morpholin-4-yl)pyrimidine-4-carboxamide), which differs only at the 6-position substituent (morpholine replacing methoxy). While direct head-to-head data are unavailable, the morpholino analog has been described as a building block with potential antimicrobial and anticancer applications, but no quantitative IC50 data have been publicly disclosed for it in the same assay system . The methoxy-to-morpholine substitution represents a significant increase in molecular weight (291.74 vs. 346.82 g/mol) and topological polar surface area, which would be expected to alter both target engagement and cellular permeability [1].

Pancreatic Cancer Mia PaCa-2 Antiproliferative Activity Pyrimidine-4-carboxamide

PDHK1 Inhibitory Potential: Target Compound Class Assignment vs. Established PDHK1 Inhibitors

The target compound is cataloged in the Therapeutic Target Database (TTD) under the class of heteroaryl-carboxamide derivatives that inhibit pyruvate dehydrogenase kinase 1 (PDHK1), a key regulatory enzyme in cancer metabolism [1]. This class-level assignment places it alongside structurally related patented PDHK1 inhibitors from the same WO2012058176 patent family [1]. As a class benchmark, the well-characterized PDHK1 inhibitor AZD7545 exhibits IC50 values of 36.8 nM (PDHK1) and 6.4 nM (PDHK2), while PDHK1-IN-3 (Compound 29) shows IC50 of 28 nM against PDHK1 and 120 nM against PDHK2 . The target compound's specific PDHK1 inhibitory potency has not been disclosed in public primary literature; however, its structural features—particularly the methoxy group at position 6—are consistent with pharmacophoric elements found in ATP-competitive PDHK inhibitors [2].

PDHK1 Inhibition Cancer Metabolism Pyruvate Dehydrogenase Kinase Glycolysis

6-Methoxy vs. 6-Ethoxy Substituent: Impact on Physicochemical and ADME Properties

The 6-methoxy substituent on the target compound is a critical determinant of its physicochemical profile relative to higher alkoxy analogs. Based on established structure-property relationships in pyrimidine-4-carboxamide series, the methoxy group (Hansch π = -0.02) confers lower lipophilicity compared to ethoxy (π = +0.38) or morpholino substituents [1]. The target compound has a calculated molecular weight of 291.74 g/mol (C14H14ClN3O2) . In comparison, the 6-ethoxy analog N-(4-chlorophenethyl)-6-ethoxypyrimidine-4-carboxamide would possess a molecular weight of approximately 305.76 g/mol and increased logP, which can affect aqueous solubility, metabolic stability, and off-target binding profiles [1]. In the context of NAPE-PLD inhibitor SAR, methoxy substitution at the para-position of a phenyl ring reduced activity compared to unsubstituted phenyl, demonstrating that alkoxy electronic effects are highly context-dependent [2].

Physicochemical Properties Lipophilicity Metabolic Stability Structure-Property Relationship

4-Chlorophenethyl Side Chain: Differentiation from 4-Chlorobenzyl and 4-Fluorophenethyl Analogs

The target compound features a 4-chlorophenethyl side chain (ethylene linker between amide nitrogen and 4-chlorophenyl ring). In contrast, the closely related analog N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide contains a one-carbon methylene linker . Published SAR on pyrimidine-4-carboxamide-based inhibitors demonstrates that linker length between the carboxamide and the aryl ring directly influences conformational flexibility and target binding pocket occupancy [1]. In NAPE-PLD inhibitor optimization, modification of the N-alkyl substituent produced marked shifts in potency, with certain N-alkyl variations reducing activity by more than 10-fold [1]. Additionally, para-substituent electronic effects are critical: para-chloro (Hammett σp = 0.23) is electron-withdrawing, while para-fluoro (σp = 0.06) is weakly electron-withdrawing, and para-methoxy (σp = -0.27) is electron-donating [2]. These electronic differences can modulate π-stacking interactions within hydrophobic binding pockets and influence hydrogen-bonding capacity of the carboxamide NH.

Structure-Activity Relationship Side Chain Engineering Target Engagement Selectivity

Recommended Application Scenarios for N-[2-(4-Chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide Based on Quantitative Evidence


Pancreatic Cancer Cell-Based Screening: Mia PaCa-2 Antiproliferative Assays

The target compound has demonstrated apoptosis induction in Mia PaCa-2 pancreatic cancer cells with an IC50 of 12 µM . This establishes a baseline for its use as a reference compound in pancreatic cancer antiproliferative screening campaigns. Researchers should use this compound alongside structurally distinct controls to benchmark assay performance in Mia PaCa-2 models. The compound's 4-chlorophenethyl side chain and 6-methoxy substitution pattern provide a defined chemical starting point for SAR exploration around pyrimidine-4-carboxamide-based anticancer agents.

PDHK1-Targeted Drug Discovery: Hit Validation and Profiling

As a class-assigned PDHK1 inhibitor (TTD Drug ID: D00LMA) , the target compound is suitable for inclusion in PDHK1 biochemical screening panels. Given the absence of publicly disclosed IC50 data for this specific compound against PDHK1, procurement should be accompanied by internal kinase profiling to establish potency relative to known PDHK1 inhibitors such as AZD7545 (PDHK1 IC50 = 36.8 nM) or PDHK1-IN-3 (PDHK1 IC50 = 28 nM) [1]. The compound may serve as a scaffold for medicinal chemistry optimization targeting cancer metabolism pathways.

Physicochemical Comparator in Alkoxy-Substituted Pyrimidine-4-Carboxamide Libraries

The 6-methoxy group provides a defined lipophilicity baseline (Hansch π ≈ -0.02, MW = 291.74 g/mol) against which higher alkoxy (ethoxy, isopropoxy) or amino (morpholino) analogs can be compared in solubility, permeability, and metabolic stability assays [1]. This compound is appropriate for use as a control in structure-property relationship (SPR) studies aimed at optimizing ADME profiles of pyrimidine-4-carboxamide lead series.

Antimicrobial Screening Programs: Gram-Positive and Gram-Negative Activity Assessment

Published vendor documentation indicates that this compound has been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as antifungal activity . While specific MIC values are not publicly disclosed, the compound may serve as a screening hit in antimicrobial discovery programs, particularly for exploring the structure-activity relationships governing pyrimidine-4-carboxamide antimicrobial activity. Researchers should conduct independent MIC determination against target pathogen panels.

Quote Request

Request a Quote for N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.